molecular formula C23H28BrN3O2 B3018173 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one CAS No. 500146-85-0

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one

Cat. No. B3018173
CAS RN: 500146-85-0
M. Wt: 458.4
InChI Key: XDXHKFHNXZOTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one" is a complex organic molecule that appears to be related to a family of compounds with potential biomedical applications. While the specific compound is not directly studied in the provided papers, similar compounds with bromophenyl groups and pyrazole structures have been investigated for their molecular structure, vibrational frequencies, and potential as biomedical agents.

Synthesis Analysis

The synthesis of related compounds involves multicomponent transformations and careful experimental conditions. For instance, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, along with kojic acid, resulted in a compound with potential biomedical applications, particularly in the regulation of inflammatory diseases . This suggests that the synthesis of the compound may also involve multicomponent reactions and could be optimized for high yield and purity.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, such as Gaussian09 software package, and compared with X-ray diffraction (XRD) data . The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecule. The molecular structure is also essential for molecular docking studies, which can predict the potential biological activity of the compound.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their molecular structure and electronic properties. For example, the presence of a bromophenyl group in the molecule could suggest potential for further substitution reactions, given the bromine atom's role as a good leaving group . Additionally, the presence of a pyrazole ring could be indicative of the compound's ability to participate in various organic reactions, such as cycloadditions or nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their infrared spectra, have been experimentally determined and supported by theoretical calculations . The HOMO-LUMO analysis is particularly important for understanding the electronic properties and charge transfer within the molecule, which can influence its reactivity and physical properties. The molecular electrostatic potential (MEP) provides insight into the distribution of electronic charge across the molecule, which is valuable for predicting sites of reactivity . The first hyperpolarizability calculations suggest a role in nonlinear optics, indicating that the compound may have interesting optical properties .

Scientific Research Applications

Synthesis and Characterization

Formation and Structural Analysis : Chemical compounds with complex structures, including pyrazoles and dihydro-pyrazoles, are synthesized through cyclocondensation reactions and characterized using spectroscopic methods. For instance, a study outlined the formation of 4,5-dihydro-1-(thiazol-2-yl)pyrazoles from simple precursors, demonstrating the use of spectroscopic characterization (Ninganayaka Mahesha et al., 2021) ConsensusConsensus.

Practical Synthesis of Antagonists : Another research application involves the practical synthesis of compounds with potential therapeutic properties. A detailed process was developed for synthesizing an orally active CCR5 antagonist, showcasing the steps from esterification to amidation (T. Ikemoto et al., 2005) ConsensusConsensus.

Corrosion Inhibition

Mild Steel Corrosion Inhibitors : Compounds similar in structure have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. The study provides insights into the mechanisms of action, including adsorption behavior and inhibition efficiency (L. Olasunkanmi & E. Ebenso, 2019) ConsensusConsensus.

Radiotracer Development

PET Radiotracer Synthesis : Research includes the synthesis of radiotracers for positron emission tomography (PET) studies, demonstrating the feasibility of nucleophilic displacement reactions for imaging purposes (R. Katoch-Rouse & A. Horti, 2003) ConsensusConsensus.

Antipsychotic Potential

Novel Antipsychotic Agents : The development of novel potential antipsychotic agents with structures incorporating pyrazol rings is another significant area of research. These compounds have shown promise in behavioral animal tests without interacting with dopamine receptors, indicating a new direction for antipsychotic drug development (L D Wise et al., 1987) ConsensusConsensus.

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-(diethylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O2/c1-4-26(5-2)15-14-23(28)27-22(18-8-12-20(29-3)13-9-18)16-21(25-27)17-6-10-19(24)11-7-17/h6-13,22H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHKFHNXZOTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.